2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE
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Overview
Description
2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazolium core, which is known for its versatility in chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the phenyl and methoxyphenyl groups. The final step involves the addition of the prop-2-enyl group and the formation of the thiazolium salt with bromide as the counterion. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolium ring to thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE involves its interaction with specific molecular targets and pathways. The thiazolium core can interact with enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;chloride
- N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;iodide
Uniqueness
2-[(2,3-DIMETHYLPHENYL)AMINO]-4-(4-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)-1,3-THIAZOL-3-IUM BROMIDE is unique due to its specific combination of functional groups and the presence of the bromide counterion. This uniqueness can influence its reactivity, solubility, and biological activity compared to similar compounds with different counterions.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2OS.BrH/c1-5-13-23-20(17-9-11-18(24-4)12-10-17)14-25-21(23)22-19-8-6-7-15(2)16(19)3;/h5-12,14H,1,13H2,2-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUTVUIECRPGPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC2=[N+](C(=CS2)C3=CC=C(C=C3)OC)CC=C)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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